Benzyl 4-bromo-2-(piperidin-1-yl)benzoate
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Overview
Description
Benzyl 4-bromo-2-(piperidin-1-yl)benzoate: is an organic compound that features a benzyl ester group, a bromine atom, and a piperidine ring attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromo-2-(piperidin-1-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Esterification: The formation of the benzyl ester group.
Piperidinylation: The attachment of the piperidine ring to the benzoate structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in Benzyl 4-bromo-2-(piperidin-1-yl)benzoate can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Products include oxidized forms of the compound.
Reduction: Products include reduced forms of the compound.
Hydrolysis: Products include benzoic acid and benzyl alcohol.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Potential applications in drug development due to its structural features.
- Investigated for its biological activity and interactions with biological targets.
Industry:
- Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which Benzyl 4-bromo-2-(piperidin-1-yl)benzoate exerts its effects depends on its interaction with molecular targets. The piperidine ring can interact with receptors or enzymes, potentially inhibiting or activating biological pathways. The bromine atom may also play a role in these interactions by forming halogen bonds with target molecules.
Comparison with Similar Compounds
Benzyl 4-bromobenzoate: Lacks the piperidine ring, making it less versatile in biological applications.
4-Bromo-2-(piperidin-1-yl)benzoic acid: Lacks the benzyl ester group, affecting its solubility and reactivity.
Uniqueness: Benzyl 4-bromo-2-(piperidin-1-yl)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring enhances its potential for biological activity, while the benzyl ester group affects its solubility and reactivity.
Properties
IUPAC Name |
benzyl 4-bromo-2-piperidin-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2/c20-16-9-10-17(18(13-16)21-11-5-2-6-12-21)19(22)23-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSYYPMHGAEWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)Br)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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